![molecular formula C13H20N2O2 B7942088 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942088.png)
8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Cyclobutanecarbonyl)-2,8-diazaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a cyclobutanecarbonyl group and a diazaspirodecane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by a Dean-Stark apparatus to remove water, which drives the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
科学的研究の応用
8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-ulcer and anticancer properties.
Industry: Potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
類似化合物との比較
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
8-Oxa-2-azaspiro[4.5]decane: Used in the synthesis of biologically active compounds.
4-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one: Investigated for its potential in treating Alzheimer’s disease.
Uniqueness
8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one is unique due to its cyclobutanecarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized functions.
特性
IUPAC Name |
8-(cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-11-8-13(9-14-11)4-6-15(7-5-13)12(17)10-2-1-3-10/h10H,1-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFMHLQZGIWQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3(CC2)CC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
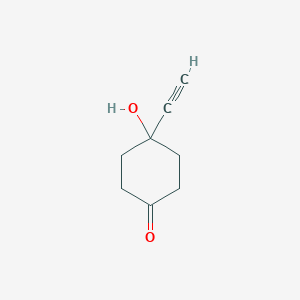
![(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7942013.png)
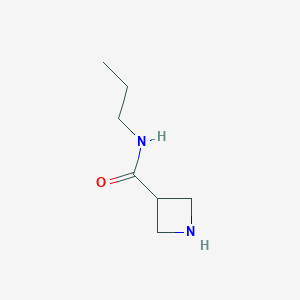
![N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B7942029.png)
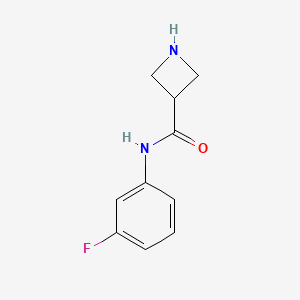
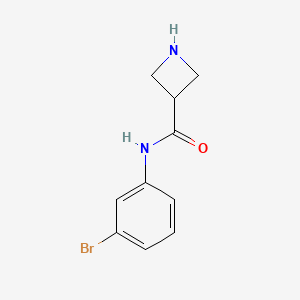
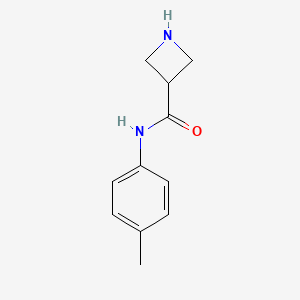
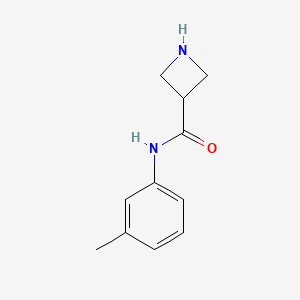
![2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942068.png)
![2-((2-Methylthiazol-4-yl)methyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942073.png)
![8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942080.png)
![8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942085.png)
![8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942094.png)
![8-(4-Methylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942109.png)
